molecular formula C9H11N3O3 B2507489 2-(4-Nitrophenyl)propanehydrazide CAS No. 866144-40-3

2-(4-Nitrophenyl)propanehydrazide

Cat. No. B2507489
CAS RN: 866144-40-3
M. Wt: 209.205
InChI Key: LHMBVKTUYHFGAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related nitrophenyl compounds involves multi-step reactions, often starting from simple precursors. For instance, 2-nitrophenyl isocyanide is used as a convertible isocyanide to synthesize a fused gamma-lactam beta-lactone bicycle, which is a part of the proteasome inhibitor omuralide . Similarly, 2,2-di(4-nitrophenyl)propane is synthesized and its crystal structure is determined, indicating the potential for synthesizing complex structures from nitrophenyl precursors . The synthesis of 2,2-bis(4-hydroxy-3-nitrophenyl)-propane from bisphenol A through nitration is another example of the versatility of nitrophenyl compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of nitrophenyl compounds is characterized by the presence of nitro groups attached to a phenyl ring, which can significantly influence the electronic and steric properties of the molecule. The crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide reveals an orthorhombic space group with specific dihedral angles between aromatic rings and orientations of nitro groups . This suggests that the molecular structure of "2-(4-Nitrophenyl)propanehydrazide" would also be influenced by the nitro and phenyl groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Nitrophenyl compounds participate in various chemical reactions, including cycloaddition reactions , photochemical reactions , and reactions involving nucleophilic attacks . The photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines, for example, involves electron transfer and the formation of an intermediate zwitterion . These reactions highlight the reactivity of the nitro group and its ability to participate in electron transfer processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenyl compounds are influenced by their molecular structure. The presence of nitro groups can lead to the formation of intramolecular hydrogen bonds, as seen in the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide . Additionally, the nitro group's electron-withdrawing nature can affect the compound's acidity, reactivity, and overall stability. The intermolecular π–π stacking and short contacts observed in the crystal structures of diarylpropanes suggest that "this compound" may also exhibit similar interactions .

Scientific Research Applications

Optical Nonlinearity and Device Applications

  • Third-Order Optical Nonlinearity : Research on propane hydrazides, including 2-(4-Nitrophenyl)propanehydrazide, has shown promising third-order nonlinear optical properties. These properties are critical for applications in optical devices like optical limiters and optical switches. One study found that certain propane hydrazides exhibit two-photon absorption at specific wavelengths, indicating potential for optical device applications (Naseema et al., 2012).

Crystal Structure Analysis

  • Crystal Structure Characterization : The crystal structure of this compound has been investigated, contributing to a deeper understanding of its physical properties. Such studies are crucial in materials science for designing and synthesizing new compounds with desired characteristics (Sharma et al., 2014).

Environmental Applications

  • Reduction of Nitrophenol Compounds : Compounds like this compound play a role in the reduction of nitrophenol compounds, which are common pollutants. Research in this area focuses on developing novel methods for eliminating these toxic contaminants from water sources (Chen et al., 2020).

Corrosion Inhibition

  • Copper Alloy Corrosion Inhibition : Compounds related to this compound have been studied for their effectiveness as corrosion inhibitors. For example, yttrium 3-(4-nitrophenyl)-2-propenoate has shown potential in protecting copper alloys from corrosion in chloride solutions (Nam et al., 2016).

Future Directions

The future research directions for 2-(4-Nitrophenyl)propanehydrazide and related compounds could involve further exploration of their synthetic utility for the construction of diverse bioactive heterocyclic scaffolds . Additionally, the catalytic reduction of 4-nitrophenol by nanostructured materials could be further explored .

properties

IUPAC Name

2-(4-nitrophenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(9(13)11-10)7-2-4-8(5-3-7)12(14)15/h2-6H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMBVKTUYHFGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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